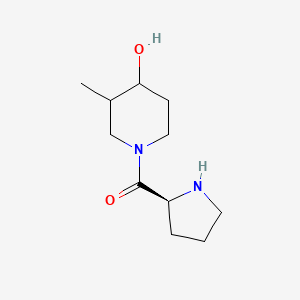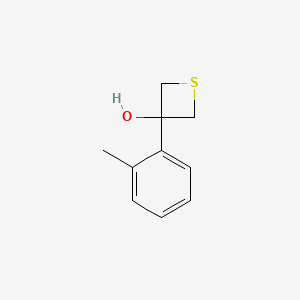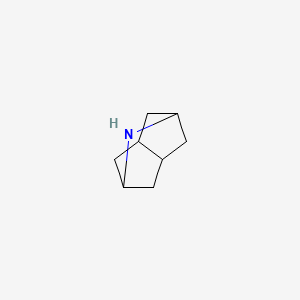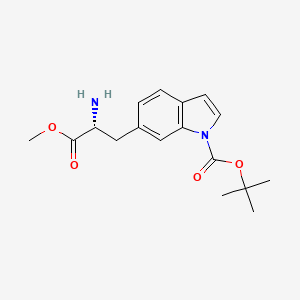![molecular formula C13H21NO4 B13344472 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344472.png)
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is characterized by its spirocyclic structure, which includes a spiro[3.3]heptane core and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as spiro[3.3]heptane derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Boc Protection: tert-Butoxycarbonyl chloride (Boc-Cl), triethylamine (TEA)
Carboxylation: Carbon dioxide (CO2), suitable catalyst
Reduction: Lithium aluminum hydride (LiAlH4)
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Major Products
Free Amine: Obtained by deprotecting the Boc group
Alcohol: Formed by reducing the carboxylic acid group
Peptides: Synthesized through coupling reactions
Wissenschaftliche Forschungsanwendungen
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The Boc group provides steric hindrance, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
- 5-((tert-Butoxycarbonyl)amino)spiro[2.3]hexane-5-carboxylic acid
Uniqueness
5-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-5-13(9)6-8(7-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
HKRFMVUHHVYGJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)





![tert-Butyl 1,6-diazaspiro[2.5]octane-6-carboxylate](/img/structure/B13344408.png)

![Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13344414.png)
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13344424.png)



![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13344454.png)
